molecular formula C16H13FO2 B13891024 5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde

5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B13891024
M. Wt: 256.27 g/mol
InChI Key: FOLXOGLBZBQDBY-UHFFFAOYSA-N
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Description

5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an acetyl group, a fluoro substituent, and a methyl group on the biphenyl structure, along with a carbaldehyde functional group. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another aromatic ring in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the acetyl group.

    5’-Acetyl-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluoro substituent.

    5’-Acetyl-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group.

Uniqueness

5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the acetyl, fluoro, and methyl groups on the biphenyl structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C16H13FO2

Molecular Weight

256.27 g/mol

IUPAC Name

4-(5-acetyl-2-fluorophenyl)-2-methylbenzaldehyde

InChI

InChI=1S/C16H13FO2/c1-10-7-13(3-4-14(10)9-18)15-8-12(11(2)19)5-6-16(15)17/h3-9H,1-2H3

InChI Key

FOLXOGLBZBQDBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)C)F)C=O

Origin of Product

United States

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